3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide
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Overview
Description
3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H23ClN2O4S and its molecular weight is 398.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for synthesizing novel cyclic compounds containing aminobenzenesulfonamide derivatives, which include structures related to 3-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-methoxybenzenesulfonamide. These synthetic approaches facilitate the discovery of functional molecules and pharmaceuticals, demonstrating the versatility of sulfonamide derivatives in organic synthesis and the pharmaceutical industry (Kyosuke Kaneda, 2020).
Potential Biological Activities
The chemical structure of this compound suggests potential for interaction with biological systems, notably through nucleophilic aromatic substitution reactions that could modify drug molecules or contribute to drug design. Studies have explored reactions with various nucleophiles, providing a foundation for developing pharmaceuticals with improved efficacy and specificity (F. Pietra & D. Vitali, 1972).
Environmental Impact and Degradation
Research into the environmental fate, behavior, and impact of chemical compounds, including those structurally similar to this compound, is crucial. Studies on parabens, which share functional group similarities, indicate that while they are biodegradable, they persist in aquatic environments and can form toxic by-products through reactions with chlorine (Camille Haman et al., 2015).
Mechanism of Action
Mode of Action
The mode of action would depend on the specific target. For example, if the target is a neurotransmitter transporter, the compound might inhibit the reuptake of certain neurotransmitters, increasing their levels in the synaptic cleft .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways might be affected. If the compound acts on neurotransmitter systems, it could influence pathways involved in mood regulation, pain perception, or other neurological processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like the compound’s size, polarity, and stability can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The cellular and molecular effects would depend on the specific target and mode of action. For example, if the compound increases neurotransmitter levels, this could lead to changes in neuronal firing patterns .
Action Environment
Various factors can influence a compound’s action, efficacy, and stability, including pH, temperature, the presence of other molecules, and individual variations in metabolism and drug response .
Properties
IUPAC Name |
3-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O4S/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CELPLWUEWMDQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.